molecular formula C15H12F3NO4 B6297057 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene CAS No. 112704-23-1

5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene

Cat. No. B6297057
CAS RN: 112704-23-1
M. Wt: 327.25 g/mol
InChI Key: RWARUQIDXFIMEB-UHFFFAOYSA-N
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Description

5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene, also known as 5-Nitro-2-TFMP, is an organic compound that has been studied for its potential uses in various scientific research applications. It is a derivative of the phenoxy group, which is a type of aromatic compound that is composed of an oxygen atom bonded to a benzene ring. 5-Nitro-2-TFMP has been studied for its ability to modulate the activity of various enzymes and proteins, as well as its ability to interact with other molecules.

Scientific Research Applications

5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP has been studied for its potential uses in various scientific research applications. It has been found to be a potent inhibitor of various enzymes, including phosphodiesterases, cyclooxygenases, and lipoxygenases. In addition, it has been found to interact with other molecules, such as proteins, to modulate their activity. Furthermore, it has been used to study the effects of various drugs on cellular processes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes, such as phosphodiesterases, cyclooxygenases, and lipoxygenases. Additionally, it has been suggested that it may interact with other molecules, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP are not fully understood. However, it has been suggested that it may modulate the activity of various enzymes and proteins, as well as interact with other molecules. Furthermore, it has been found to have anti-inflammatory and anti-oxidative effects in various animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP in lab experiments include its ability to modulate the activity of various enzymes and proteins, as well as its ability to interact with other molecules. Additionally, it is relatively stable and can be stored at room temperature. However, there are some limitations to using 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP in lab experiments. For example, it can be toxic at high concentrations, and it can be difficult to synthesize in large quantities.

Future Directions

There are many potential future directions for the use of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP in scientific research. For example, it could be used to study the effects of various drugs on cellular processes, or to develop new drugs that target specific enzymes or proteins. Additionally, it could be used to study the effects of various environmental factors on cellular processes. Furthermore, it could be used to develop new methods for synthesizing other organic compounds. Finally, it could be used to develop new methods for detecting and measuring the activity of various enzymes and proteins.

Synthesis Methods

The synthesis of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xyleneMP is accomplished through a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of trifluoroethanol with p-nitrophenol in the presence of a base, such as potassium carbonate. This reaction yields an intermediate product, which is then reacted with a diazonium salt to yield the final product. The reaction takes place in an organic solvent, such as dichloromethane, and is typically performed at room temperature.

properties

IUPAC Name

1,3-dimethyl-5-nitro-2-[4-(trifluoromethoxy)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4/c1-9-7-11(19(20)21)8-10(2)14(9)22-12-3-5-13(6-4-12)23-15(16,17)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWARUQIDXFIMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC=C(C=C2)OC(F)(F)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene

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